1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
1-(4-Chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic heterocyclic compound featuring a thienoimidazolone core fused with a tetrahydrothiophene ring system. The molecule is substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a 2-methoxyphenyl group. The 5,5-dioxide designation indicates the sulfone oxidation state of the thiophene ring.
The 4-chlorophenyl group introduces electron-withdrawing character, while the 2-methoxyphenyl substituent provides electron-donating effects, creating a polarized electronic environment that may influence solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-17-5-3-2-4-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-8-6-12(19)7-9-13/h2-9,15-16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPZJACLOSZOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H17ClN2O4S, and it possesses a complex thienoimidazole core structure. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups enhances its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O4S |
| Molecular Weight | 372.85 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of thienoimidazole have been shown to possess significant antibacterial and antifungal properties. The introduction of electron-withdrawing groups like the chlorophenyl moiety may enhance these effects.
Anticancer Potential
Studies have demonstrated that thienoimidazole derivatives can inhibit tumor cell growth. For example, compounds structurally related to 1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Studies
- Anticancer Activity : A study explored the effects of a structurally similar compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL against both pathogens.
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this may inhibit key enzymes involved in cellular processes, leading to cell death.
- DNA Interaction : Similar compounds have been reported to intercalate with DNA, disrupting replication and transcription processes.
Future Research Directions
Further studies are warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how variations in substituents affect biological activity.
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutic agents.
Comparison with Similar Compounds
Key Comparisons
Substituent Effects on Electronic Properties
- The 4-chlorophenyl group in the target compound enhances electrophilicity compared to the 4-fluorophenyl analog , which has weaker electron-withdrawing effects.
- The 2-methoxyphenyl group increases electron density at the 3-position, contrasting with the 4-methylphenyl group in , which offers steric bulk without significant electronic modulation.
The 1-(o-tolyl)-3-(p-tolyl) derivative exhibits a predicted density of 1.324 g/cm³ and boiling point of 581.2°C, suggesting higher thermal stability than derivatives with polar substituents like methoxy or chloro.
Biological Relevance
- While explicit data for the target compound is unavailable, analogs like 1-(4-ethoxyphenyl)-3-phenyl derivatives are often studied for their pharmacokinetic profiles. Ethoxy groups enhance lipophilicity, whereas methoxy groups in the target compound may improve aqueous solubility.
- Imidazole derivatives with trifluoromethyl or thiophene substituents (e.g., ) demonstrate varied bioactivity, suggesting that the target compound’s chlorophenyl and methoxyphenyl groups could similarly modulate receptor binding or enzyme inhibition.
Q & A
Q. What are common synthetic routes for synthesizing 1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydrothienoimidazolone 5,5-dioxide, and how can intermediates be characterized?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic assembly. A plausible route includes:
- Step 1 : Condensation of 4-chlorobenzaldehyde with a thiophene precursor (e.g., thioamide or thiolactam) under acidic conditions to form the thienoimidazole core .
- Step 2 : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or Suzuki coupling .
- Step 3 : Sulfonation or oxidation to achieve the 5,5-dioxide moiety, using agents like m-CPBA or H₂O₂/H₂SO₄ .
Characterization : Use HPLC for purity analysis, NMR (¹H/¹³C) for structural confirmation, and FTIR to verify functional groups (e.g., sulfone C=O stretch at ~1300 cm⁻¹) .
Q. Which spectroscopic techniques are critical for resolving structural ambiguities in this compound?
- Methodological Answer :
- X-ray crystallography is definitive for confirming stereochemistry and sulfone geometry, as demonstrated in related chlorophenyl-imidazole derivatives .
- 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals in the tetrahydrothienoimidazole ring system. For example, HMBC correlations can distinguish between methoxy and sulfone oxygen environments .
Advanced Research Questions
Q. How can contradictory data in reaction yields or stereochemical outcomes be systematically analyzed?
- Methodological Answer :
- Design of Experiments (DOE) optimizes variables (e.g., temperature, catalyst loading) to identify yield-limiting steps. For instance, CAN catalysts improve cyclization efficiency in imidazole syntheses .
- Mechanistic studies (e.g., isotopic labeling or kinetic profiling) clarify stereochemical outcomes. Computational tools (DFT) model transition states to predict regioselectivity in sulfonation steps .
Q. What strategies address low solubility during crystallization for X-ray analysis?
- Methodological Answer :
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to stabilize the lattice.
- Solvent screening : Test mixed solvents (e.g., DCM/hexane) to modulate polarity. Evidence from similar sulfone-containing compounds shows ethanol/water mixtures enhance crystal growth .
Q. How can computational chemistry predict the compound’s reactivity in novel reactions (e.g., photochemical modifications)?
- Methodological Answer :
- DFT calculations (Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, sulfone groups may act as electron-deficient centers in [2+2] cycloadditions .
- MD simulations assess solvent effects on reaction pathways, critical for optimizing photostability .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Benchmarking : Compare experimental shifts with computed values (e.g., using ACD/Labs or MNova) after geometry optimization (B3LYP/6-31G*). Adjust for solvent effects (PCM model) .
- Validation : Re-run NMR under standardized conditions (e.g., DMSO-d⁶ at 298 K) and cross-check with analogous compounds in literature (e.g., chlorophenyl-imidazoles ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
